Cas no 537010-28-9 (1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde)

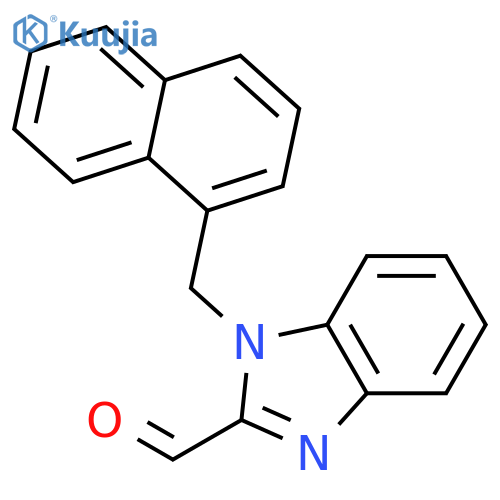

537010-28-9 structure

商品名:1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

CAS番号:537010-28-9

MF:C19H14N2O

メガワット:286.32726

MDL:MFCD05863723

CID:878201

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde

- 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

- 1-(naphthalen-1-ylmethyl)-1H-benzimidazole-2-carbaldehyde

- 1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde

- AC1LU6ZD

- AG-F-84866

- Ambcb7359735

- BB 0219525

- CTK4J8636

- MolPort-000-875-300

- 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

-

- MDL: MFCD05863723

- インチ: InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2

- InChIKey: HAMQRBHRVRZUIL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O

計算された属性

- せいみつぶんしりょう: 286.11100

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 34.89000

- LogP: 4.05030

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde セキュリティ情報

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM261582-5g |

1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde |

537010-28-9 | 95% | 5g |

$*** | 2023-03-31 | |

| TRC | B504490-1g |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde |

537010-28-9 | 1g |

$ 80.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1246621-1g |

1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE |

537010-28-9 | 95% | 1g |

$85 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402508-5g |

1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde |

537010-28-9 | 95+% | 5g |

¥1231.00 | 2024-05-09 | |

| 1PlusChem | 1P00DB8B-5g |

1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE |

537010-28-9 | 95% | 5g |

$128.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1246621-1g |

1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE |

537010-28-9 | 95% | 1g |

$85 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402508-1g |

1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde |

537010-28-9 | 95+% | 1g |

¥417.00 | 2024-05-09 | |

| abcr | AB221492-5 g |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde; 95% |

537010-28-9 | 5g |

€207.20 | 2023-02-05 | ||

| TRC | B504490-500mg |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde |

537010-28-9 | 500mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B504490-100mg |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde |

537010-28-9 | 100mg |

$ 50.00 | 2022-06-07 |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

4. Book reviews

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

537010-28-9 (1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 157047-98-8(Benzomalvin C)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量